molecular formula C11H12N4O B2944810 N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235092-94-0

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2944810
CAS No.: 1235092-94-0
M. Wt: 216.244
InChI Key: DVBPGWWYJKCYBA-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group, a methyl group, and a carboxamide group.

Mechanism of Action

Target of Action

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with a variety of potential targets. The primary targets are likely to be enzymes or receptors that interact with the triazole moiety . The specific role of these targets can vary widely, depending on the biological context.

Mode of Action

The compound interacts with its targets through the triazole moiety. The nitrogen atoms of the triazole ring can form hydrogen bonds with the target, leading to changes in the target’s function . The benzyl and carboxamide groups may also contribute to the binding affinity and specificity.

Biochemical Pathways

It’s known that triazole derivatives can affect a variety of biochemical pathways, often by inhibiting key enzymes . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes.

Pharmacokinetics

The compound is likely to have good bioavailability due to its small size and the presence of polar groups . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to make accurate predictions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Potential effects could include changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:

    Preparation of Benzyl Azide: Benzyl bromide reacts with sodium azide in an organic solvent like dimethylformamide (DMF) to form benzyl azide.

    Click Reaction: Benzyl azide reacts with methyl propiolate in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazole: The parent compound, which lacks the benzyl and carboxamide groups.

    N-benzyl-1H-1,2,3-triazole: Similar structure but without the methyl group.

    1-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the benzyl group.

Uniqueness: The presence of both the benzyl and carboxamide groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-8-10(13-14-15)11(16)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBPGWWYJKCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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